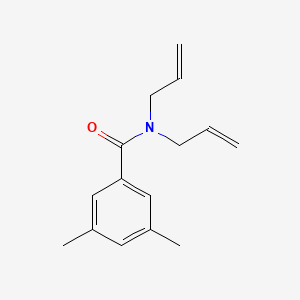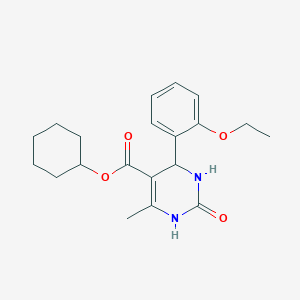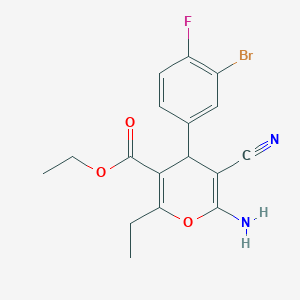![molecular formula C14H13BrClNO2S2 B5143791 4-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5143791.png)
4-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BCSB and is a member of the sulfonamide family of compounds. BCSB has been studied extensively for its diverse range of applications, including its use in scientific research, and
Mecanismo De Acción
The mechanism of action of BCSB is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. BCSB has been shown to inhibit the activity of carbonic anhydrase, which plays a crucial role in the regulation of pH in the body. Additionally, BCSB has been shown to inhibit the growth of cancer cells by targeting various signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects:
BCSB has been shown to exhibit several biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways involved in cell proliferation and survival. Additionally, BCSB has been shown to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using BCSB in lab experiments is its high potency and selectivity. BCSB has been shown to exhibit potent inhibitory activity against several enzymes and proteins, making it an excellent candidate for the development of therapeutic agents. Additionally, BCSB has excellent solubility in water, making it easy to work with in lab experiments. However, one of the limitations of using BCSB in lab experiments is its potential toxicity. BCSB has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of BCSB. One potential direction is the development of BCSB-based therapeutics for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of BCSB and its potential applications in various fields. Finally, the development of new synthesis methods for BCSB may lead to the production of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, BCSB is a promising compound with diverse potential applications in scientific research. Its high potency and selectivity make it an excellent candidate for the development of therapeutic agents, particularly in the treatment of cancer and inflammatory diseases. However, further studies are needed to fully understand the mechanism of action of BCSB and its potential limitations.
Métodos De Síntesis
The synthesis of BCSB involves the reaction of 4-bromoaniline with 4-chlorobenzenethiol, followed by the addition of sodium hydrosulfide and chlorosulfonic acid. The reaction is then quenched with sodium bicarbonate, and the resulting product is purified through recrystallization. This method has been optimized to produce high yields of BCSB with excellent purity.
Aplicaciones Científicas De Investigación
BCSB has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and infectious diseases. BCSB has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, which is involved in the regulation of pH in the body. Additionally, BCSB has been shown to inhibit the growth of cancer cells, making it a promising candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
4-bromo-N-[2-(4-chlorophenyl)sulfanylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO2S2/c15-11-1-7-14(8-2-11)21(18,19)17-9-10-20-13-5-3-12(16)4-6-13/h1-8,17H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWIRKHNVFWAQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCNS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5143708.png)
![N-{4-[({4-[6-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5143709.png)
![9-[3-(2-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5143719.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143723.png)

![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143732.png)

![N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5143753.png)
![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[1-(2-pyridinyl)ethyl]butanamide](/img/structure/B5143759.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B5143767.png)
![5-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}-2-hydroxybenzoic acid](/img/structure/B5143779.png)
![2,2'-[1,4-butanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)](/img/structure/B5143780.png)
![6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5143786.png)